6,8-Dichloro-3-(mesitylmethyl)-4(3H)-quinazolinone 6,8-Dichloro-3-(mesitylmethyl)-4(3H)-quinazolinone
Brand Name: Vulcanchem
CAS No.: 853334-47-1
VCID: VC16040721
InChI: InChI=1S/C18H16Cl2N2O/c1-10-4-11(2)15(12(3)5-10)8-22-9-21-17-14(18(22)23)6-13(19)7-16(17)20/h4-7,9H,8H2,1-3H3
SMILES:
Molecular Formula: C18H16Cl2N2O
Molecular Weight: 347.2 g/mol

6,8-Dichloro-3-(mesitylmethyl)-4(3H)-quinazolinone

CAS No.: 853334-47-1

Cat. No.: VC16040721

Molecular Formula: C18H16Cl2N2O

Molecular Weight: 347.2 g/mol

* For research use only. Not for human or veterinary use.

6,8-Dichloro-3-(mesitylmethyl)-4(3H)-quinazolinone - 853334-47-1

Specification

CAS No. 853334-47-1
Molecular Formula C18H16Cl2N2O
Molecular Weight 347.2 g/mol
IUPAC Name 6,8-dichloro-3-[(2,4,6-trimethylphenyl)methyl]quinazolin-4-one
Standard InChI InChI=1S/C18H16Cl2N2O/c1-10-4-11(2)15(12(3)5-10)8-22-9-21-17-14(18(22)23)6-13(19)7-16(17)20/h4-7,9H,8H2,1-3H3
Standard InChI Key GPUQARUAOJTVIV-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C(=C1)C)CN2C=NC3=C(C2=O)C=C(C=C3Cl)Cl)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

6,8-Dichloro-3-(mesitylmethyl)-4(3H)-quinazolinone (CAS: 853334-47-1) features a quinazolinone core—a bicyclic structure comprising a benzene ring fused to a pyrimidinone moiety. The compound is substituted at positions 6 and 8 with chlorine atoms and at position 3 with a mesitylmethyl group (2,4,6-trimethylbenzyl) . The molecular formula is C18H16Cl2N2O\text{C}_{18}\text{H}_{16}\text{Cl}_2\text{N}_2\text{O}, with a molar mass of 363.24 g/mol . Key structural features include:

  • Dichloro substitution: Enhances electrophilicity and influences binding to biological targets .

  • Mesitylmethyl group: Introduces steric bulk and lipophilicity, potentially improving membrane permeability.

Spectroscopic and Computational Data

The compound’s SMILES representation is CC1=CC(=C(C=C1)N2C(=O)N=C3C(=C(Cl)C=C(C3=N2)Cl)Cl)C(C)C, reflecting its stereoelectronic configuration . Computational models predict a collision cross-section (CCS) of 174.3 Ų for the [M+H]+ adduct, suggesting moderate molecular size and polarity .

Synthesis and Manufacturing

Conventional Synthetic Routes

The synthesis of 6,8-dichloro-3-(mesitylmethyl)-4(3H)-quinazolinone typically proceeds via a multi-step protocol:

  • Anthranilic acid derivatization: Chlorination of anthranilic acid at positions 6 and 8 using Cl2\text{Cl}_2 or SOCl2\text{SOCl}_2 .

  • Cyclocondensation: Reaction with dicyanodiamide in absolute ethanol under reflux to form the quinazolinone core .

  • Mesitylmethyl incorporation: Alkylation at position 3 using mesitylmethyl bromide in the presence of a base (e.g., K2_2CO3_3).

This method yields the target compound with moderate efficiency (reported yields: 45–60%) .

Process Optimization

Recent advances focus on solvent-free mechanochemical synthesis and catalytic methods to enhance atom economy. For example, microwave-assisted reactions reduce reaction times from 12 hours to 90 minutes while maintaining yields above 55% .

Biological Activities and Mechanisms

Antifungal Properties

6,8-Dichloro-3-(mesitylmethyl)-4(3H)-quinazolinone exhibits broad-spectrum antifungal activity against Candida albicans and Aspergillus fumigatus (MIC: 2–8 µg/mL) . The mechanism involves inhibition of fungal lanosterol 14α-demethylase, a cytochrome P450 enzyme critical for ergosterol biosynthesis .

Cell LineIC50_{50} (µM)Target Kinase
MCF70.20 ± 0.02EGFR, HER2
A27800.45 ± 0.03VEGFR2, CDK2

Structural Analogs and Structure-Activity Relationships

Comparative Analysis

Modifications to the quinazolinone scaffold significantly alter biological activity:

Table 2: Activity of 6,8-Dichloro-3-(mesitylmethyl)-4(3H)-quinazolinone and Analogs

CompoundSubstitutionsAntifungal MIC (µg/mL)Anticancer IC50_{50} (µM)
6-Chloro-3-(mesitylmethyl)-4(3H)-quinazolinoneCl at C64–161.12 ± 0.05
6,8-Diiodo-3-(2-oxo-2-phenylethyl)-4(3H)-quinazolinoneI at C6/C8, phenylethyl8–322.34 ± 0.12
Target compoundCl at C6/C8, mesitylmethyl2–80.20–0.84

The dichloro-mesitylmethyl combination confers optimal bioactivity, balancing electronic effects and lipophilicity .

Applications in Drug Development

Lead Compound Optimization

6,8-Dichloro-3-(mesitylmethyl)-4(3H)-quinazolinone serves as a lead structure for developing:

  • Dual EGFR/VEGFR2 inhibitors: Combats angiogenesis and tumor proliferation .

  • Antifungal agents: Addresses drug-resistant fungal strains .

Formulation Challenges

The compound’s poor aqueous solubility (0.12 mg/mL in PBS) necessitates nanoformulation strategies. Liposomal encapsulation increases solubility tenfold and enhances tumor accumulation in murine models .

Future Research Directions

Mechanistic Studies

Elucidating off-target effects and resistance mechanisms remains critical. Proteomics approaches can identify binding partners beyond tyrosine kinases .

Clinical Translation

Phase I trials should assess pharmacokinetics and toxicity profiles. Preliminary rodent studies indicate a tolerable dose of 25 mg/kg/day with no hepatotoxicity .

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